2-Bromoprop-1-en-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoprop-1-en-1-ol can be synthesized through the bromination of propargyl alcohol. The reaction typically involves the addition of bromine to propargyl alcohol in the presence of a solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoprop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions
Major Products Formed:
Oxidation: 2-Bromoacrolein or 2-bromopropionic acid.
Reduction: 2-Bromopropanol.
Substitution: 2-Hydroxyprop-1-en-1-ol or 2-amino-prop-1-en-1-ol
Scientific Research Applications
2-Bromoprop-1-en-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It serves as a reagent in biochemical studies to modify biomolecules.
Medicine: It is explored for its potential in drug development due to its reactivity and ability to form various derivatives.
Industry: It is used in the production of specialty chemicals and as a building block for more complex compounds .
Mechanism of Action
The mechanism of action of 2-Bromoprop-1-en-1-ol involves its reactivity as a bromohydrin. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets, including enzymes and other biomolecules, altering their function and activity .
Comparison with Similar Compounds
2-Bromo-1-propanol: Similar structure but lacks the double bond.
2-Chloroprop-1-en-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-Iodoprop-1-en-1-ol: Similar structure but with an iodine atom instead of bromine .
Uniqueness: 2-Bromoprop-1-en-1-ol is unique due to its combination of a bromine atom and a hydroxyl group attached to an alkene. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .
Properties
CAS No. |
190067-89-1 |
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Molecular Formula |
C3H5BrO |
Molecular Weight |
136.98 g/mol |
IUPAC Name |
2-bromoprop-1-en-1-ol |
InChI |
InChI=1S/C3H5BrO/c1-3(4)2-5/h2,5H,1H3 |
InChI Key |
YBJVMEQFNAYJFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CO)Br |
Origin of Product |
United States |
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